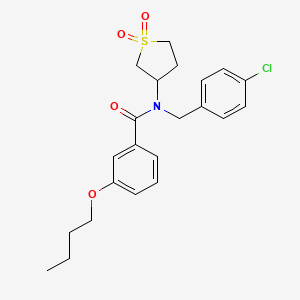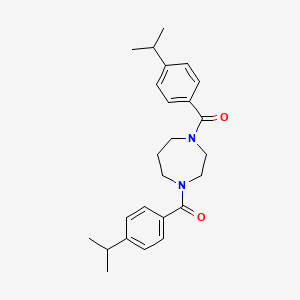![molecular formula C25H23N3O3 B11588390 N-(2-methoxyphenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B11588390.png)
N-(2-methoxyphenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-METHOXYPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a methylphenyl group attached to a phthalazinone core. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a urea linkage . This intermediate can then undergo further reactions to introduce the phthalazinone core and the methylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The phthalazinone core can be reduced to form dihydrophthalazine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the phthalazinone core can produce dihydrophthalazine derivatives.
Scientific Research Applications
N-(2-METHOXYPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The methoxyphenyl and methylphenyl groups can interact with various enzymes and receptors, modulating their activity. The phthalazinone core may also play a role in binding to specific proteins, influencing their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHYLPHENYL)-2-(PROPYLAMINO)PROPANAMIDE: Shares the methylphenyl group but differs in the core structure.
4-METHOXY-N-(2-METHYLPHENYL)BENZAMIDE: Contains a methoxyphenyl group but lacks the phthalazinone core.
Properties
Molecular Formula |
C25H23N3O3 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide |
InChI |
InChI=1S/C25H23N3O3/c1-17-11-13-18(14-12-17)24-19-7-3-4-8-20(19)25(30)28(27-24)16-15-23(29)26-21-9-5-6-10-22(21)31-2/h3-14H,15-16H2,1-2H3,(H,26,29) |
InChI Key |
OXXNEORGBKCMRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11588326.png)

![3-[1-(5-chloro-2-methoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11588338.png)
![propan-2-yl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11588341.png)
![(5Z)-5-(2-chlorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11588342.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide](/img/structure/B11588348.png)
![ethyl 5-[2-hydroxy-3-(morpholin-4-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11588361.png)
![Propan-2-yl 4-ethyl-5-methyl-2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11588364.png)
![3-{5-(4-fluorophenyl)-1-[3-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11588368.png)
![N-benzyl-8-(furan-2-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11588373.png)
![(3Z)-5-bromo-3-[2-[(3-hydroxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11588385.png)
![1-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B11588387.png)
![6-(2-chlorophenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11588398.png)
